molecular formula C10H11NO3 B1330699 2-(Dimethylcarbamoyl)benzoic acid CAS No. 20320-37-0

2-(Dimethylcarbamoyl)benzoic acid

Cat. No. B1330699
CAS RN: 20320-37-0
M. Wt: 193.2 g/mol
InChI Key: MMJYFEBZBADSNQ-UHFFFAOYSA-N
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Description

2-(Dimethylcarbamoyl)benzoic acid is a chemical compound that is structurally characterized by the presence of a dimethylcarbamoyl group attached to a benzoic acid moiety. While the specific compound 2-(dimethylcarbamoyl)benzoic acid is not directly discussed in the provided papers, related compounds with similar functional groups are mentioned, such as 2-(2,6-dichlorophenylcarbamoyl)benzoic acid and derivatives of benzoic acid . These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid is achieved through diazotization of anthranilic acid and subsequent coupling with 2-amino-4,6-dimethylpyrimidine . Another example is the synthesis of 2,4-dimethyl benzoic acid, which involves Friedel-Crafts acylation, α-hydrogen halogenation, haloform reaction, and acidification . These methods indicate the versatility of synthetic approaches that can be applied to the synthesis of 2-(dimethylcarbamoyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(dimethylcarbamoyl)benzoic acid is often determined using X-ray crystallography. For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid has been elucidated, showing that the molecules form centrosymmetric hydrogen-bonded cyclic dimers . Computational methods such as Density Functional Theory (DFT) are also used to predict the geometry and spectroscopic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be studied through various spectroscopic and computational techniques. For instance, the DNA cleavage activity of a synthesized benzoic acid derivative was evaluated, showing no disruptive effect on DNA structure . Theoretical approaches such as DFT and Time-Dependent DFT are employed to study the electronic properties and predict the reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are characterized using a range of analytical techniques. Spectroscopic measurements, thermal analysis, and computational chemistry methods provide insights into the properties of these compounds . For example, the dielectric properties of a compound related to 2-(dimethylcarbamoyl)benzoic acid are remarkable, with a high dielectric constant and electrical conductivity . Additionally, the biological activity of these compounds is often assessed through antimicrobial and antifungal assays .

Scientific Research Applications

1. Double Decarboxylative Coupling Reactions

  • Summary of Application: The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Methods of Application: This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results or Outcomes: This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

2. Corrosion Inhibitors

  • Summary of Application: Benzoic acid derivatives have been evaluated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
  • Methods of Application: The inhibition efficiency of these inhibitors was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
  • Results or Outcomes: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure .

properties

IUPAC Name

2-(dimethylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJYFEBZBADSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324914
Record name 2-(dimethylcarbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylcarbamoyl)benzoic acid

CAS RN

20320-37-0
Record name 20320-37-0
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Record name 2-(dimethylcarbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylcarbamoyl)benzoic acid
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